![molecular formula C18H16ClN5O2S2 B13368011 5-chloro-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide](/img/structure/B13368011.png)
5-chloro-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide
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Overview
Description
5-chloro-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a triazolothiadiazole moiety, which is known for its diverse pharmacological activities. The compound’s structure includes a benzene ring substituted with a chloro and methyl group, a sulfonamide group, and a triazolothiadiazole ring system.
Preparation Methods
The synthesis of 5-chloro-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazolothiadiazole ring: This can be achieved through the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters.
Attachment of the benzyl group: The triazolothiadiazole intermediate is then reacted with a benzyl halide under basic conditions to form the benzylated product.
Introduction of the sulfonamide group: The benzylated triazolothiadiazole is then treated with chlorosulfonic acid to introduce the sulfonamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
5-chloro-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide can undergo various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-chloro-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide involves its interaction with specific molecular targets. The triazolothiadiazole ring system can interact with various enzymes and receptors, leading to inhibition of their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions with the active site of the target enzyme .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazole derivatives, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have different fusion patterns of the triazole and thiadiazine rings, resulting in distinct biological properties.
1,2,3-triazolo[5,1-b][1,3,4]thiadiazines: Another set of isomers with unique structural features and applications.
The uniqueness of 5-chloro-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
5-Chloro-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide is a compound that has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure
The molecular formula of the compound is C18H16ClN5O2S2. Its structure features a sulfonamide group linked to a triazole-thiadiazole moiety, which is critical for its biological activity.
1. Antimicrobial Activity
Research indicates that compounds containing the triazolo-thiadiazole framework exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with bacterial cell wall synthesis and protein function .
2. Anticancer Properties
The anticancer potential of this compound has been evaluated in several studies. In vitro assays revealed that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation .
3. Enzyme Inhibition
The compound acts as an inhibitor for various enzymes critical in disease pathways. Notably, it has shown effectiveness as a carbonic anhydrase inhibitor and an anti-lipase agent. These properties suggest potential applications in managing conditions like obesity and metabolic disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the triazole and thiadiazole rings can enhance potency and selectivity against target enzymes or pathogens. For example:
Modification | Effect on Activity |
---|---|
Substitution on Triazole Ring | Increased antimicrobial potency |
Alteration of Sulfonamide Group | Enhanced anticancer activity |
Case Study 1: Antimicrobial Efficacy
In a comparative study involving several triazolo-thiadiazole derivatives, this compound was found to exhibit superior activity against Staphylococcus aureus compared to standard antibiotics .
Case Study 2: Cancer Cell Line Testing
In vitro studies using human breast cancer cell lines demonstrated that this compound significantly reduced cell viability through apoptosis induction. The results indicated a dose-dependent response with IC50 values comparable to leading chemotherapeutic agents .
Properties
Molecular Formula |
C18H16ClN5O2S2 |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
5-chloro-2-methyl-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C18H16ClN5O2S2/c1-11-3-8-15(19)9-16(11)28(25,26)20-10-13-4-6-14(7-5-13)17-23-24-12(2)21-22-18(24)27-17/h3-9,20H,10H2,1-2H3 |
InChI Key |
USSQOFNHMFKNOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
Origin of Product |
United States |
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